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molecular formula C8H7BrN2 B1519774 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111638-02-8

5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1519774
M. Wt: 211.06 g/mol
InChI Key: IWLFWGLFINYFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772246B2

Procedure details

To a suspension of 5-bromo-1-(4-bromophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine (B-7-5) (4 g, 11.4 mmol) in THF (20 mL) was added aq. NaOH (20 mL) at room temperature. The mixture was heated to reflux overnight. LC-MS showed the reaction was complete. Water (100 mL) and EtOAc (50 mL×3) were added into the mixture. The organic layer was separated, dried over anhydrous Na2SO4 and concentrated to give crude mixture which was purified via prep. HPLC to afford 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine (B-7-6) (1.2 g, 50.2%) as a white solid.
Name
5-bromo-1-(4-bromophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH3:11])[N:8](S(C3C=CC(Br)=CC=3)(=O)=O)[C:5]2=[N:6][CH:7]=1.[OH-].[Na+].O.CCOC(C)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH3:11])[NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-1-(4-bromophenylsulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C(=C2)C)S(=O)(=O)C2=CC=C(C=C2)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude mixture which
CUSTOM
Type
CUSTOM
Details
was purified via prep

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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